Iopromide

Vue d'ensemble

Description

Iopromide is an iodinated contrast medium used for X-ray imaging. It is marketed under the name Ultravist, produced by Bayer Healthcare . It is a low osmolar, non-ionic contrast agent for intravascular use, meaning it is injected into blood vessels . It is used to help diagnose or find problems in various parts of the body during certain medical procedures such as CT scans and angiography .

Synthesis Analysis

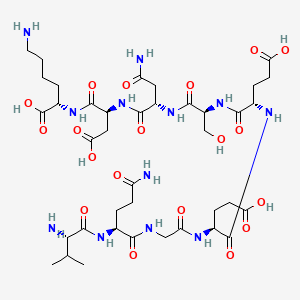

The synthesis of this compound involves several steps. One method involves reacting 5-amino-2,4,6-triiodoisophthalic acid dichloride with methoxyacetyl chloride in dimethylformamide solvent to produce 5-methoxyacetylamino-2,4,6-triiodoisophthalic acid dichloride. This compound is then reacted with 2,3-dihydroxypropylamine and in turn with 2,3-dihydroxy-N-methylpropylamine in dimethylformamide solvent in the presence of a basic material . Another method involves the use of 5-methoxyacetylamino-2,4,6-triiodoisophthalic acid (2,3-diacetoxypropyl)amide chloride and 5-methoxyacetylamino-2,4,6-triiodoisophthalic acid [(2,3-dihydroxy-N-methylpropyl)-(2,3-diacetoxypropyl)]diamide as intermediates .Molecular Structure Analysis

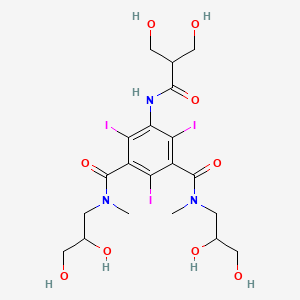

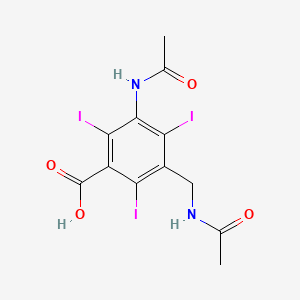

The molecular formula of this compound is C18H24I3N3O8 . The structure includes a triiodinated benzene ring with three different substituents .Chemical Reactions Analysis

This compound, an iodinated X-ray contrast medium (ICM), is identified as a precursor to iodide disinfection byproducts that have high genotoxicity and cytotoxicity to mammals. ICM remains persistent through typical wastewater treatment processes and even through some hydroxyl radical-based advanced oxidation processes .Physical And Chemical Properties Analysis

This compound exhibits low osmolality and viscosity in aqueous solutions of high concentrations .Applications De Recherche Scientifique

Imagerie médicale

L'iopromide est un moyen de contraste radiologique iodé (ICM) largement utilisé pour permettre l'imagerie médicale des vaisseaux sanguins et des tissus mous par des examens radiographiques . Il est métaboliquement stable dans le corps humain et plus de 90% est excrété dans les 24 premières heures par l'urine ou les excréments .

Études de génotoxicité

L'this compound n'a pas été trouvé génotoxique dans une série d'études, y compris le test d'Ames, une analyse in vitro des aberrations chromosomiques sur des lymphocytes humains, un test de micronoyaux chez la souris in vivo et un test de létalité dominante chez la souris in vivo .

Cinétique de dégradation

La cinétique de dégradation de l'this compound, l'un des moyens de contraste radiologique iodés (ICM), à l'aide de procédés d'oxydation avancés d'ultraviolet/chloration (UV/Cl 2) et d'oxydation UV/persulfate (UV/PS) a été étudiée . Les résultats montrent que la dégradation de l'this compound suit une cinétique de pseudo-premier ordre .

Formation de sous-produits de désinfection

Au cours du processus de dégradation, un sous-produit de désinfection carbonaté et trois sous-produits de désinfection azotés (C-DBP (chloroforme) et N-DBP (dichloroacétonitrile, trichloronitrométhane et trichloroacétone)) ont été détectés à des niveaux relativement élevés, ainsi que trois DBP iodés émergents (dichloroiodométhane, monochloro-diiodométhane et triiodométhane) .

Dégradation efficace par le sulfite activé par la mackinawite

L'autoxydation du sulfite activée par la mackinawite (FeS) a été utilisée pour la dégradation de l'eau contenant de l'this compound . Quatre-vingts pour cent de l'this compound peuvent être dégradés en 15 minutes avec 1 g L −1 FeS, 400 μmol L −1 sulfite à pH 8 .

Effets écotoxicologiques

L'this compound est identifié comme un précurseur des sous-produits de désinfection à base d'iode qui présentent une forte génotoxicité et cytotoxicité pour les mammifères . Des études ont montré que les ICM sont une source majeure d'iode lors de la formation d'iodo-trihalométhanes (I-THM) et d'intermédiaires de désinfection d'acide iodique (iodo-acides) .

Mécanisme D'action

Target of Action

Iopromide is primarily targeted at blood vessels in the body . It functions as a contrast agent by opacifying these vessels, allowing for radiographic visualization of internal structures .

Mode of Action

This compound is a nonionic iodinated, water-soluble, radiographic contrast medium . It works by circulating through the bloodstream and absorbing X-rays more efficiently than the surrounding tissues . This differential absorption of X-rays allows for the visualization of the internal structures until significant hemodilution occurs .

Biochemical Pathways

It’s known that this compound and other iodinated contrast media can often remain unchanged after entering the environment or they are transformed into many different by-products in complex physical, chemical, and biological processes .

Pharmacokinetics

This compound exhibits a volume of distribution at steady state (Vdss) of 16 L, indicating predominantly extracellular distribution . It is excreted primarily through the urine, with 97% of the drug being eliminated as unchanged drug . The main elimination phase half-life of this compound is 2 hours, with a terminal phase of 6.2 hours . These properties impact the bioavailability of this compound, with plasma AUC increased approximately 2-fold in moderate and 6-fold in severe renal impairment .

Result of Action

The primary result of this compound’s action is the enhancement of radiographic images. By opacifying blood vessels, it allows for the visualization of internal structures during various types of imaging tests such as angiography and contrast computed tomography (CT) imaging tests . It’s important to note that this compound can cause several serious adverse effects, including cardiac events, thromboembolism, hypersensitivity reaction, and even death if administered intrathecally inadvertently .

Action Environment

This compound’s action, efficacy, and stability can be influenced by environmental factors. Due to its highly persistent nature and poor removal by conventional wastewater treatment, this compound can often remain unchanged after entering the environment . Large amounts of this compound and their by-products are found in natural waters, groundwater, drinking water, and even in soil . Therefore, monitoring the transport and fate of this compound in various environments seems necessary .

Safety and Hazards

Iopromide can cause several serious adverse effects, including cardiac events, thromboembolism, hypersensitivity reaction, and even death if administered intrathecally inadvertently . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

Iopromide is approved by the FDA for use as an intra-arterial or intravenous X-ray contrast agent . It is used in radiological diagnosis, including, but not limited to, intra-arterial digital subtraction angiography (IA-DSA), cerebral and peripheral arteriography, peripheral venography, excretory urography, brain computer tomography (CT), coronary arteriography, left ventriculography, visceral angiography, and orthography . The development of new technologies to remove ICMs is needed .

Propriétés

IUPAC Name |

1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-[(2-methoxyacetyl)amino]-3-N-methylbenzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24I3N3O8/c1-24(4-9(28)6-26)18(31)12-13(19)11(17(30)22-3-8(27)5-25)14(20)16(15(12)21)23-10(29)7-32-2/h8-9,25-28H,3-7H2,1-2H3,(H,22,30)(H,23,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGAIEPBNLOQYER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(CO)O)C(=O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)NC(=O)COC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24I3N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023163 | |

| Record name | Iopromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

791.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Iopromide is a low osmolar, non-ionic X-ray contrast agent for intravascular administration. It functions as a contrast agent by opacifying blood vessels in the path of flow of the contrast agent, permitting radiographic visualization of the internal structures until significant hemodilution occurs. | |

| Record name | Iopromide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09156 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

73334-07-3 | |

| Record name | Iopromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73334-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iopromide [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073334073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iopromide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09156 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Iopromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iopromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.330 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IOPROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/712BAC33MZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Iopromide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041910 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.